2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with hexylamine and 4-phenyl-1,3-thiazole under specific conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound also contains a thiazole ring and exhibits similar chemical properties.
2,4-Disubstituted thiazoles: These compounds have been studied for their bioactive properties and can serve as a reference for understanding the biological activities of this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-2-3-4-8-11-20(16(21)12-18)17-19-15(13-22-17)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFQXKBJJKCXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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